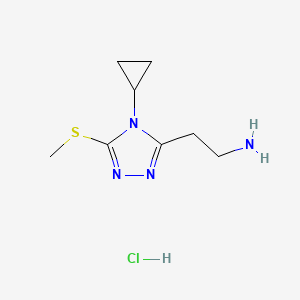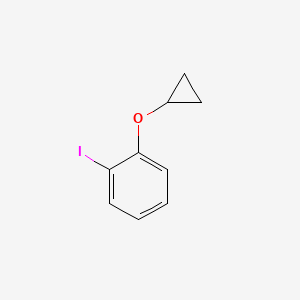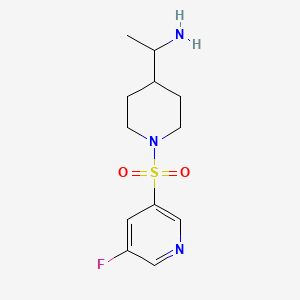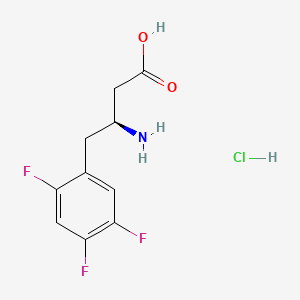
Azetidin-3-yl(pyrrolidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(pyrrolidin-1-yl)methanone, also known as this compound, is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a prominent feature in the design of bioactive molecules, including those involving azetidin-3-yl(pyrrolidin-1-yl)methanone structures. Pyrrolidine derivatives, including azetidines and pyrrolidines, are essential for developing treatments for various diseases due to their ability to explore pharmacophore space efficiently, contribute to stereochemistry, and enhance three-dimensional coverage. These features make pyrrolidine derivatives, including this compound, valuable in drug discovery processes. They serve as versatile scaffolds for generating novel compounds with target selectivity. This review highlights the significance of the pyrrolidine ring and its derivatives in medicinal chemistry, demonstrating their impact on the structure-activity relationship (SAR) of drug candidates and the potential for designing new therapeutic agents with varied biological profiles (Li Petri et al., 2021).
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, including tert-butanesulfinamide, have gained attention for their role in the stereoselective synthesis of amines and their derivatives. The use of tert-butanesulfinamide, a well-known chiral auxiliary, provides a pathway to synthesize structurally diverse N-heterocycles, such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for producing many natural products and therapeutically relevant compounds, demonstrating the application of this compound structures in creating bioactive molecules through asymmetric synthesis. This methodology underlines the importance of chiral sulfinamides in medicinal chemistry, offering a general access to a range of significant N-heterocyclic compounds (Philip et al., 2020).
Matrix Metalloproteinase Inhibitors
Pyrrolidine-based compounds, including this compound derivatives, have been investigated for their potential as matrix metalloproteinase (MMP) inhibitors. These inhibitors are crucial for treating various diseases, such as cancer, due to MMPs' role in physiological and pathological processes. The pyrrolidine scaffold has proven to be an excellent foundation for designing MMP inhibitors, with several derivatives showing low nanomolar activity against specific MMP subclasses. This research demonstrates the utility of pyrrolidine and its derivatives, including this compound, in developing new and effective MMP inhibitors, highlighting the scaffold's versatility in medicinal chemistry (Cheng et al., 2008).
Properties
IUPAC Name |
azetidin-3-yl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8(7-5-9-6-7)10-3-1-2-4-10/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRHCQBOULTJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732482 | |
| Record name | (Azetidin-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257293-99-4 | |
| Record name | (Azetidin-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-methylpiperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B580650.png)
![3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B580653.png)



